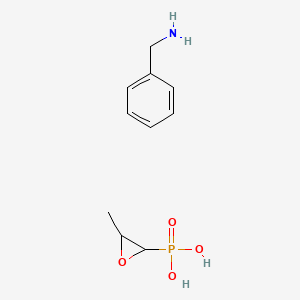
(3-Methyloxiran-2-yl)phosphonic acid;phenylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyloxiran-2-yl)phosphonic acid;phenylmethanamine is a compound that combines the structural features of both phosphonic acids and amines. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both the oxirane ring and the phosphonic acid group makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyloxiran-2-yl)phosphonic acid;phenylmethanamine typically involves the reaction of (3-Methyloxiran-2-yl)phosphonic acid with phenylmethanamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures. The reaction may require a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methyloxiran-2-yl)phosphonic acid;phenylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The phosphonic acid group can be reduced to phosphine oxides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound.
Major Products
The major products formed from these reactions include diols from oxidation, phosphine oxides from reduction, and substituted amines from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(3-Methyloxiran-2-yl)phosphonic acid;phenylmethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Methyloxiran-2-yl)phosphonic acid;phenylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The phosphonic acid group can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in cells.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Methyloxiran-2-yl)phosphonic acid benzylamine
- Phosphonic acid derivatives
Uniqueness
(3-Methyloxiran-2-yl)phosphonic acid;phenylmethanamine is unique due to the combination of the oxirane ring and the phosphonic acid group, which provides it with distinct reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical reactions and applications in various fields.
Propiedades
Fórmula molecular |
C10H16NO4P |
|---|---|
Peso molecular |
245.21 g/mol |
Nombre IUPAC |
(3-methyloxiran-2-yl)phosphonic acid;phenylmethanamine |
InChI |
InChI=1S/C7H9N.C3H7O4P/c8-6-7-4-2-1-3-5-7;1-2-3(7-2)8(4,5)6/h1-5H,6,8H2;2-3H,1H3,(H2,4,5,6) |
Clave InChI |
YFOCHWJDRUXOIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(O1)P(=O)(O)O.C1=CC=C(C=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3,4-dicarboxylic acid, trans](/img/structure/B12312134.png)
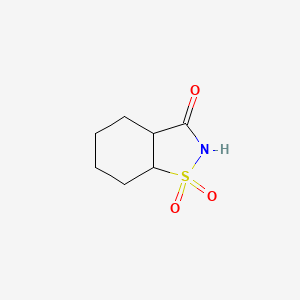
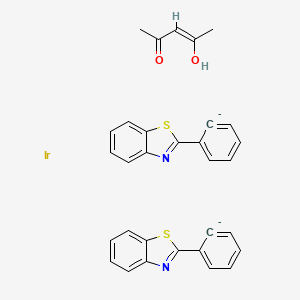
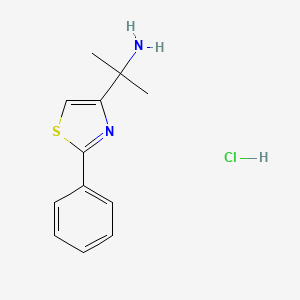
![8-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B12312148.png)
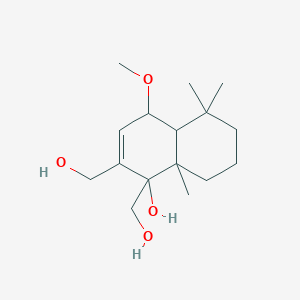

![rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B12312167.png)
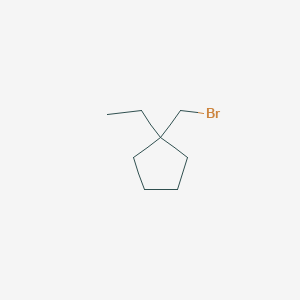

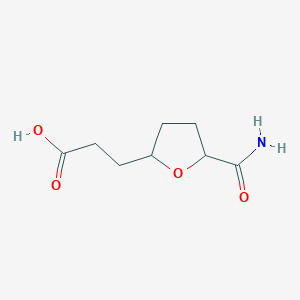

![rac-tert-butyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate, cis](/img/structure/B12312183.png)
